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SIK Inhibitors in Development

Get Quote

The table below summarizes several SIK inhibitors discussed in the recent literature, which can serve as

valuable reference points for understanding the landscape of SIK inhibitor discovery.

Primar
Inhibitor Key Characteristics & Isoform Y . Development Status / Key
Therapeutic L
Name Potency (ICso) Findings
Area
GLPG3312 Pan-SIK inhibitor (SIK1: 2.0 nM; Inflammatory Former clinical candidate
[1] SIK2: 0.7 nM; SIK3: 0.6 nM). Diseases (Trial: NCT03800472); paper
Demonstrated anti-inflammatory details its discovery via HTS
and immunoregulatory activities. and optimization.
PF-07899895 Inhibitor of SIK1, SIK2, and SIK3. Inflammatory Phase 1 clinical trial

(2]

HG-9-91-01

A potent, well-characterized pan-

Bowel Disease

Research Tool /

(NCT06137729); disclosed in
2025.

Preclinical; used to elucidate

[3]1[4] SIK inhibitor used extensively asa  Metabolic SIK function in
tool compound in in vitro and in Studies gluconeogenesis and other
vivo biological studies. pathways [4].
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Inhibitor Key Characteristics & Isoform z\I:::zeutic Development Status | Key
Name Potency (ICso) Findings

Area
YTH-39f | Several inhibitors with distinct Cancer Preclinical, demonstrated
MRT-14b / chemical scaffolds and varying anticancer effects in models
MRT-3 [5] selectivity profiles. of ovarian cancer, AML, and

breast cancer [5].

Structural Insights and Mechanisms of Action

Recent structural biology studies have significantly advanced the understanding of how SIK inhibitors work.

e SIK3 Crystal Structures: Researchers have solved the crystal structures of SIK3 in complex with
several inhibitors, including HG-9-91-01 [3]. These structures reveal SIK3 in an active conformation
and detail the specific atomic-level interactions (hydrogen bonds, hydrophobic contacts) that are
critical for high-affinity binding.

o Selectivity Determinants: The structural data help explain the basis for kinase selectivity. For
instance, the conformation of a specific "gatekeeper" loop and other unique residues in the ATP-
binding pocket of SIK isoforms are key factors that inhibitors can exploit to achieve selectivity over
other kinases [3].

¢ Mechanism of Inhibition: SIK inhibitors typically function by binding to the kinase's ATP-binding
pocket, preventing phosphorylation and activation of downstream substrates. The primary well-
characterized substrates of SIKs are Class lla histone deacetylases (HDAC4, 5, 7, 9) and CREB-
regulated transcriptional coactivators (CRTCs) [6] [7]. Inhibiting SIKs leads to the
dephosphorylation and nuclear translocation of these substrates, altering gene expression programs
related to inflammation, metabolism, and cell growth.

The following diagram illustrates the core signaling pathway modulated by SIK inhibitors.
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Figure 1: Core signaling pathway of SIK inhibition. SIK activity is regulated by upstream kinases LKB1
(activator) and PKA (inhibitor). Active SIK phosphorylates and sequesters HDACs and CRTCs in the
cytoplasm. SIK inhibitors block this phosphorylation, leading to nuclear translocation of HDACs and
CRTCs, which subsequently alters gene expression [6] [7].

Suggestions for Further Research
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Since specific data on "SIKs-IN-1" is not available in the public search results, you may need to take the

following steps to find more targeted information:

e Consult Specialized Databases: Search chemical and patent databases (such as PubChem,
ChemSpider, Google Patents, and USPTO) using "SIKs-IN-1" as the precise keyword. This
compound is likely referenced in a patent or a commercial chemical catalog.

¢ Review the Primary Literature: The most detailed experimental protocols for SIK inhibitor discovery
—covering high-throughput screening (HTS), structure-activity relationship (SAR) studies,
kinome-wide selectivity profiling, and pharmacokinetic/ pharmacodynamic (PK/PD)
assessments—are described in the primary research articles. The paper on GLPG3312 is an
excellent example of a comprehensive discovery campaign [1].

e Explore Related Fields: The search results indicate that SIK inhibitors are being investigated for
inflammatory diseases, cancer, metabolic disorders, and even HIV latency reversal [5] [8].
Research in these adjacent fields may provide valuable insights and methodologies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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